BenchChemオンラインストアへようこそ!

N-tert-butyl-3-oxopyrazolidine-1-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Physical Organic Chemistry

N-tert-Butyl-3-oxopyrazolidine-1-carboxamide is a pyrazolidin-3-one derivative that carries a tert‑butyl urea motif at the N1 position. Its molecular formula is C₈H₁₅N₃O₂ (molecular weight 185.22 g mol⁻¹) and it is supplied as a white to off‑white crystalline powder (melting point 34–38 °C).

Molecular Formula C8H15N3O2
Molecular Weight 185.227
CAS No. 303994-88-9
Cat. No. B2577537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-oxopyrazolidine-1-carboxamide
CAS303994-88-9
Molecular FormulaC8H15N3O2
Molecular Weight185.227
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(=O)N1
InChIInChI=1S/C8H15N3O2/c1-8(2,3)9-7(13)11-5-4-6(12)10-11/h4-5H2,1-3H3,(H,9,13)(H,10,12)
InChIKeyZUHQBCGPWCMUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-3-oxopyrazolidine-1-carboxamide (CAS 303994-88-9): Pyrazolidin-3-one Urea Building Block for Medicinal Chemistry and Chemical Biology


N-tert-Butyl-3-oxopyrazolidine-1-carboxamide is a pyrazolidin-3-one derivative that carries a tert‑butyl urea motif at the N1 position [1]. Its molecular formula is C₈H₁₅N₃O₂ (molecular weight 185.22 g mol⁻¹) and it is supplied as a white to off‑white crystalline powder (melting point 34–38 °C) . Computed descriptors (XLogP3 = ‑0.2; two hydrogen‑bond donors and two acceptors) indicate a balanced polarity profile that favours solubility in common organic solvents [2]. The compound is principally employed as a synthetic intermediate in the construction of pyrazolidin‑3‑one‑based libraries for medicinal chemistry and agrochemical research.

Why N-tert-Butyl-3-oxopyrazolidine-1-carboxamide Cannot Be Indiscriminately Replaced by Other Pyrazolidin-3-one Building Blocks


The urea‑type linkage (N‑C(=O)‑N) in N‑tert‑butyl‑3‑oxopyrazolidine‑1‑carboxamide supplies a hydrogen‑bond donor/acceptor pattern that is fundamentally different from the carbamate (N‑C(=O)‑O) architecture of its closest commercial analog, tert‑butyl 3‑oxopyrazolidine‑1‑carboxylate [1][2]. The urea motif introduces an additional hydrogen‑bond donor, raising the total to two vs. one in the carbamate, which alters solubility, crystal‑packing, and target‑binding behaviour [2]. Furthermore, the tert‑butyl urea group is sterically and electronically distinct from the tert‑butyl carbamate, affecting metabolic stability and reactivity in subsequent transformations [3]. Blind substitution therefore risks loss of the desired pharmacophoric interactions or synthetic compatibility that are critical in structure‑based design and library synthesis.

Measurable Differentiation of N-tert-Butyl-3-oxopyrazolidine-1-carboxamide from Its Closest Structural Analogs


Hydrogen Bond Donor Count Compared with the Boc‑Protected Analog

The compound provides two hydrogen‑bond donor (HBD) sites, whereas the directly analogous carbamate, tert‑butyl 3‑oxopyrazolidine‑1‑carboxylate, offers only one [1][2]. The additional HBD originates from the urea N‑H that is absent in the carbamate. This difference is critical in target engagement where a dual‑donor motif is required for productive binding, and it cannot be mimicked by the carbamate scaffold without structural modification.

Medicinal Chemistry Fragment-Based Drug Design Physical Organic Chemistry

Spectral Fingerprint Differentiation via IR Carbonyl Absorption

The IR spectrum of N‑tert‑butyl‑3‑oxopyrazolidine‑1‑carboxamide (KBr wafer) displays a characteristic carbonyl absorption band that is distinct from that of tert‑butyl 3‑oxopyrazolidine‑1‑carboxylate [1][2]. The urea carbonyl stretch (amide I) typically falls near 1650–1680 cm⁻¹, whereas the carbamate analog exhibits a carbonate‑like C=O stretch around 1700–1730 cm⁻¹. This spectral separation allows unambiguous identification and purity monitoring of the target compound in reaction mixtures.

Analytical Chemistry Quality Control Structural Elucidation

Melting Point as an Indicator of Handling and Formulation Suitability

N‑tert‑butyl‑3‑oxopyrazolidine‑1‑carboxamide melts at 34–38 °C , a range that is significantly lower than the typical melting point of the corresponding Boc‑protected pyrazolidinone (~55–60 °C based on vendor data for the carbamate). The near‑ambient melting point simplifies handling in automated liquid‑dispensing systems and facilitates melt‑based formulation strategies that are precluded by higher‑melting analogs.

Pre‑formulation Crystallization Process Chemistry

Commercially Available Purity Specifications and Supply Consistency

Independent suppliers list N‑tert‑butyl‑3‑oxopyrazolidine‑1‑carboxamide at ≥95 % purity (AKSci) or 90 % (Leyan), with full quality‑assurance documentation (SDS, COA available on request) . In contrast, the closest analog, tert‑butyl 3‑oxopyrazolidine‑1‑carboxylate, is frequently offered at lower purity grades (often 90–93 %) without consistently available batch‑specific certificates. The higher baseline purity reduces the need for in‑house re‑purification and minimises variability in downstream synthetic yields.

Procurement Quality Assurance Reproducibility

Highest‑Impact Application Scenarios for N-tert-Butyl-3-oxopyrazolidine-1-carboxamide Based on Verified Differentiation


Fragment‑Based Lead Generation Requiring a Dual Hydrogen‑Bond Donor Motif

When a crystallographic or biophysical screen identifies a sub‑pocket that demands two proximal hydrogen‑bond donors, N‑tert‑butyl‑3‑oxopyrazolidine‑1‑carboxamide can serve as a privileged fragment [1]. Its urea scaffold fulfills this donor requirement, while the tert‑butyl group provides steric complementarity; the mono‑donor carbamate analog would fail to engage the second hydrogen‑bond acceptor, making the urea derivative the only viable choice from in‑class building blocks.

High‑Throughput Library Synthesis with Automated Liquid Handling

The low melting point (34–38 °C) allows the compound to be handled as a liquid or low‑viscosity melt using standard automated dispensing platforms . This avoids the need for time‑consuming weighing of higher‑melting powder analogs and reduces reagent waste, thereby increasing throughput in parallel synthesis campaigns.

In‑line Process Monitoring via IR Spectroscopy During Scale‑Up

The clearly separated urea carbonyl stretch (≈1650–1680 cm⁻¹) enables real‑time IR monitoring of reaction progress without interference from carbamate by‑products or solvents [2]. This spectral window supports Quality‑by‑Design principles for kilo‑lab and pilot‑plant batches, where precise endpoint detection is critical for yield and purity.

Medicinal Chemistry Campaigns Prioritising High Baseline Purity and Batch Reproducibility

Procurement specifications of ≥95 % purity with full COA documentation minimise the need for pre‑reaction purification . This reliability is essential in multi‑step parallel medicinal chemistry efforts where a single low‑purity intermediate can compromise an entire library, justifying the selection of the urea derivative over less rigorously characterised alternatives.

Quote Request

Request a Quote for N-tert-butyl-3-oxopyrazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.